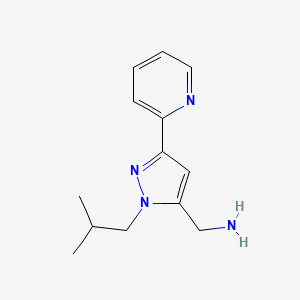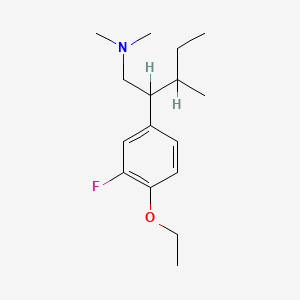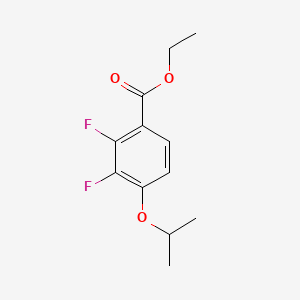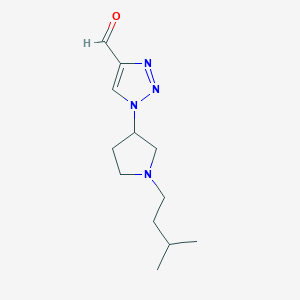
1-(1-isopentylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-isopentylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a pyrrolidine ring, and an isopentyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-isopentylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Isopentyl Group: The isopentyl group can be introduced via alkylation reactions using isopentyl halides in the presence of a base.
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
Introduction of the Carbaldehyde Group: The carbaldehyde group can be introduced through oxidation reactions using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-isopentylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or H2O2.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The triazole ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles (e.g., amines, thiols), Electrophiles (e.g., alkyl halides)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted triazole derivatives
Aplicaciones Científicas De Investigación
1-(1-isopentylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug discovery and development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(1-isopentylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function. These interactions can result in various biological effects, including inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of immune responses.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-isopentylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-(1-isopentylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-methanol
- 1-(1-isopentylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-amine
Uniqueness
1-(1-isopentylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for the development of covalent inhibitors and probes in chemical biology.
Propiedades
Fórmula molecular |
C12H20N4O |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
1-[1-(3-methylbutyl)pyrrolidin-3-yl]triazole-4-carbaldehyde |
InChI |
InChI=1S/C12H20N4O/c1-10(2)3-5-15-6-4-12(8-15)16-7-11(9-17)13-14-16/h7,9-10,12H,3-6,8H2,1-2H3 |
Clave InChI |
DIGMUFKUTKKLOW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCN1CCC(C1)N2C=C(N=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


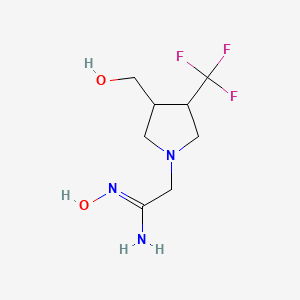
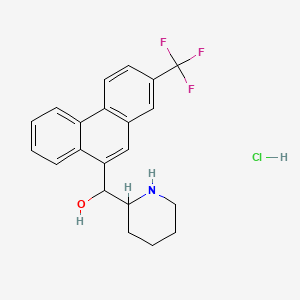
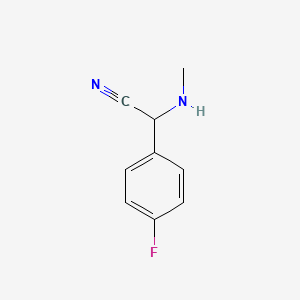
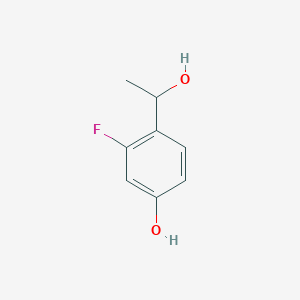
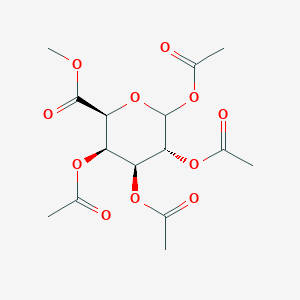
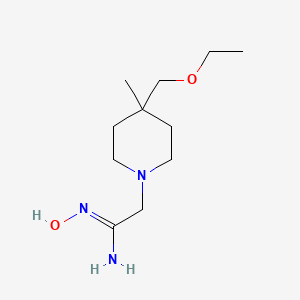
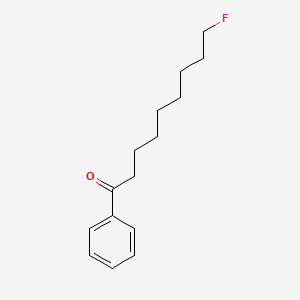
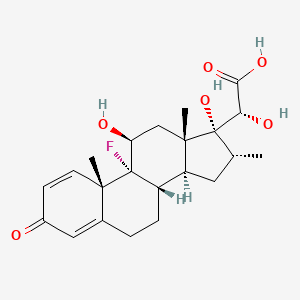
![[1,4'-Bipiperidin]-4-ylmethanol dihydrochloride](/img/structure/B15290879.png)
![N-[(1S)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B15290890.png)
